

Comparative Technical Guide: -Fluorocinnamic Acid vs. Cinnamic Acid Derivatives[1][2][3]

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Compound of Interest

Compound Name: *alpha-Fluorocinnamic acid*

CAS No.: 350-90-3

Cat. No.: B1332728

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Executive Summary

-Fluorocinnamic acid (

-FCA) represents a critical structural modification of the natural product trans-cinnamic acid.[1] [2] By introducing a fluorine atom at the

-position of the propenoic acid side chain, researchers achieve a unique bioisosteric shift. Unlike its hydrogenated parent or chlorinated analogs,

-FCA offers a specific combination of metabolic stability (blocking

-oxidation) and modulated acidity (lowering pKa via inductive effects), making it a high-value scaffold in medicinal chemistry and enzyme kinetics.[1][3]

This guide provides a rigorous technical comparison of

-FCA against standard alternatives, supported by experimental protocols and mechanistic visualizations.[1][2][3]

Part 1: Physicochemical Profiling

The introduction of fluorine significantly alters the electronic and steric landscape of the cinnamic acid scaffold without drastically changing its size (Van der Waals radius of F

1.47 Å vs. H

1.20 Å). This "mimicry" allows binding to biological targets while altering reactivity.[1][2][3]

Table 1: Comparative Physicochemical Properties[2][3] [4]

Property	-Fluorocinnamic Acid	trans-Cinnamic Acid (Standard)	4-Chlorocinnamic Acid	Significance
Structure	-F substitution	Unsubstituted	para-Cl substitution	Determines metabolic fate. [1] [2] [3]
CAS No.	350-90-3	140-10-3	1615-02-7	Identification. [1] [2] [3]
Mol. Weight	166.15 g/mol	148.16 g/mol	182.60 g/mol	Stoichiometric calculations. [2] [3]
Melting Point	156–159 °C	133 °C	248–250 °C	-F increases lattice energy vs H.
LogP (Calc)	~2.08	2.13	3.10	-F maintains lipophilicity similar to H; Cl increases it. [1] [2] [3]
pKa (Est.)	~3.0 – 3.5	4.44	4.41	-F increases acidity (strong inductive effect). [1] [2]
Electronic Effect	Strong -withdrawing	Neutral	Weak -withdrawing	Alters binding affinity to anion-sensing residues. [1] [2] [3]

“

Analyst Note: The lowered pKa of

-FCA is a critical differentiator.[1][2] At physiological pH (7.4),

-FCA exists almost exclusively as the carboxylate anion, potentially enhancing electrostatic interactions with positively charged enzyme active sites (e.g., Arginine residues in PAL) compared to less acidic analogs.[3]

Part 2: Synthesis Architectures

While the Knoevenagel condensation is the industrial standard for cinnamic acid, it is often unsuitable for

-FCA due to the instability of

-fluoromalonates and difficult decarboxylation.[1] The Horner-Wadsworth-Emmons (HWE) reaction is the superior, field-proven protocol for synthesizing

-FCA with high stereocontrol.[1][2]

Experimental Protocol: HWE Synthesis of - Fluorocinnamic Acid

Objective: Stereoselective synthesis of ethyl

-fluorocinnamate followed by hydrolysis.

Reagents:

- Benzaldehyde (1.0 equiv)
- Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)[1][2][3]
- Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (

-BuOK)[1][3]

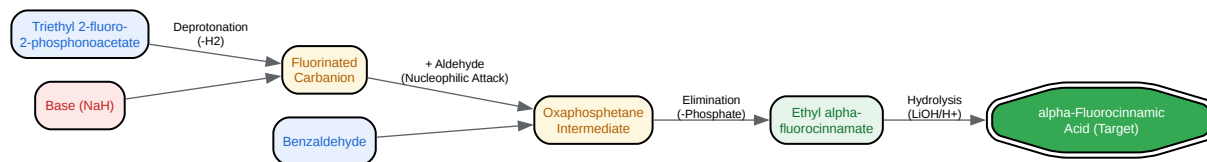
- THF (Anhydrous)

Step-by-Step Workflow:

- Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Dropwise add triethyl 2-fluoro-2-phosphonoacetate. Stir for 30 mins until H evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).
- Olefination: Add benzaldehyde dropwise to the carbanion solution at 0°C. Allow the mixture to warm to room temperature and stir for 4–12 hours.
 - Checkpoint: Monitor via TLC (Hexane/EtOAc).^{[2][4]} The formation of the -fluoroacrylate ester is usually rapid.^[2]
- Quench & Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether (^[2] Dry organics over MgSO₄ and concentrate.
- Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water containing LiOH (3 equiv). Stir at ambient temperature for 4 hours. Acidify with 1M HCl to pH 2.^{[1][2][3]}
- Isolation: Filter the precipitated white solid (^{[1][2]} Recrystallize from Ethanol/Water to obtain pure crystals (MP: 157°C).^[2]

Visualization: HWE Reaction Pathway

The following diagram illustrates the mechanistic pathway, highlighting the formation of the oxaphosphetane intermediate which dictates the stereochemistry.



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Caption: Mechanistic pathway for the Horner-Wadsworth-Emmons synthesis of **alpha-Fluorocinnamic acid**.

Part 3: Biological & Pharmacological Performance[1][2]

Target: Phenylalanine Ammonia-Lyase (PAL)

PAL is the gateway enzyme in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid.[1][2][5][6]

- Cinnamic Acid: Acts as a feedback inhibitor (Product Inhibition).[2][3]
- -Fluorocinnamic Acid: Acts as a Competitive Inhibitor.[1][2][3] The fluorine atom mimics the hydrogen sterically but alters the electronic environment of the Michael acceptor system (-unsaturation).

Mechanism of Action

Unlike "suicide substrates" that covalently modify the enzyme,

-FCA typically binds reversibly but with altered kinetics due to the electronegativity of fluorine affecting the binding pocket affinity. The

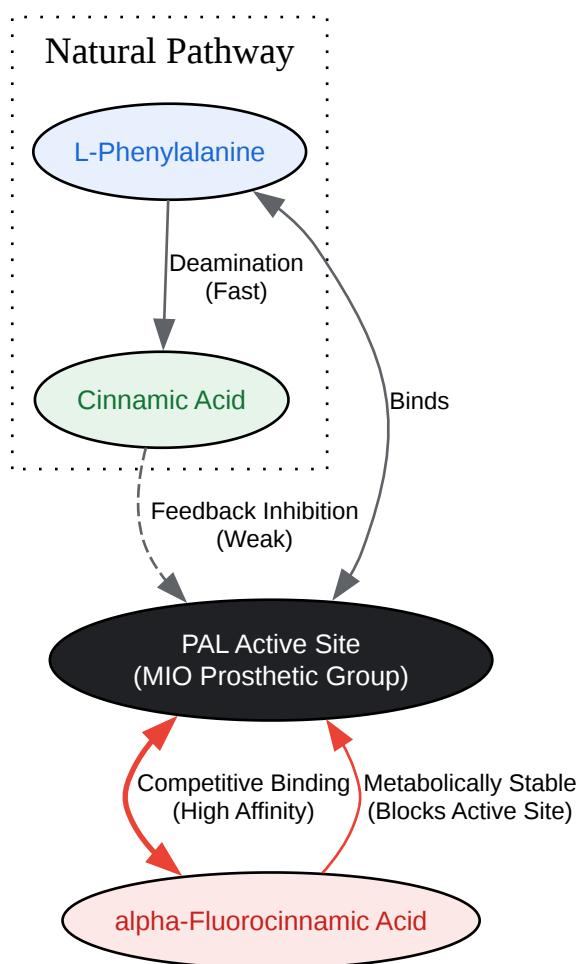
-F substitution prevents the normal reverse reaction (amination) efficiency, effectively locking the enzyme active site.

Table 2: Comparative Biological Activity[1][2][3]

Compound	PAL Inhibition Type	Antimicrobial Activity (MIC)	Key Advantage
-Fluorocinnamic Acid	Competitive / Tight-binding	High (vs. <i>S. aureus</i>)	Metabolic Stability: Resists enzymatic degradation better than H-analogs.[1][2][3]
Cinnamic Acid	Feedback (Product)	Moderate (250–500 M)	Natural substrate; rapidly metabolized.
2-Chlorocinnamic Acid	Competitive	High (Antifungal)	Good potency, but Cl is sterically bulkier than F.
4-Fluorocinnamic Acid	Competitive	Moderate	Probes steric limits of the para-position, not the catalytic center.

Visualization: Enzyme Inhibition Logic

The diagram below compares the binding logic of the natural substrate vs. the fluorinated inhibitor.



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Caption: Competitive inhibition mechanism of PAL by **alpha-Fluorocinnamic acid** vs. natural feedback.

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